molecular formula C13H14BrNO3S2 B497812 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide CAS No. 914619-11-7

5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide

Cat. No.: B497812
CAS No.: 914619-11-7
M. Wt: 376.3g/mol
InChI Key: PMAFZTNDGDIEHI-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide: is an organic compound with the molecular formula C₁₃H₁₄BrNO₃S₂ It is characterized by the presence of a bromine atom, an ethoxy group, and a thienylmethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Sulfonamidation: The formation of the sulfonamide group.

    Thienylmethylation: The attachment of the thienylmethyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or thiols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    5-bromo-2-ethoxybenzenesulfonamide: Lacks the thienylmethyl group.

    2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide: Lacks the bromine atom.

    5-bromo-N-(2-thienylmethyl)benzenesulfonamide: Lacks the ethoxy group.

Uniqueness:

  • The presence of both the bromine atom and the thienylmethyl group in 5-bromo-2-ethoxy-N-(2-thienylmethyl)benzenesulfonamide contributes to its unique chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h3-8,15H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAFZTNDGDIEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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